Vanillic Acid-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

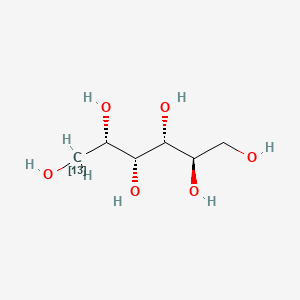

Vanillic Acid-13C6 is a 13C-isotope labeled version of vanillic acid, a natural organic acid found in vanilla. The chemical formula of this compound is C8H7(13COOH)3, and it appears as a white crystalline solid with a weak aroma at room temperature. It is primarily used in isotope tracing experiments in research and analysis .

Vorbereitungsmethoden

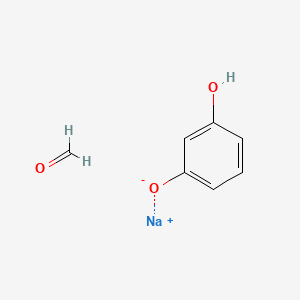

Vanillic Acid-13C6 can be synthesized through several methods. One common synthetic route involves the initial synthesis of benzoic acid containing the 13C isotope. This benzoic acid is then reacted with 3-methoxyphenol through esterification to produce this compound . Another method involves the oxidation of vanillin using silver oxide, which yields vanillic acid . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Chemischer Reaktionen

Vanillic Acid-13C6 undergoes various chemical reactions, including:

Oxidation: Vanillic acid can be oxidized to produce vanillin, a valuable flavoring agent.

Reduction: Reduction of vanillic acid can yield vanillyl alcohol.

Substitution: Vanillic acid can undergo substitution reactions, particularly involving the hydroxyl and methoxy groups.

Common reagents used in these reactions include oxidizing agents like silver oxide and reducing agents like sodium borohydride. The major products formed from these reactions include vanillin and vanillyl alcohol .

Wissenschaftliche Forschungsanwendungen

Vanillic Acid-13C6 has a wide range of scientific research applications:

Chemistry: Used as a tracer in isotope labeling studies to track chemical reactions and pathways.

Biology: Employed in metabolic studies to understand the biochemical pathways involving vanillic acid.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the food industry as a flavoring agent and in the production of vanillin

Wirkmechanismus

Vanillic Acid-13C6 exerts its effects through various molecular targets and pathways. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a role in inflammation and immune responses. Additionally, vanillic acid inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Vanillic Acid-13C6 is unique due to its 13C-isotope labeling, which makes it particularly useful for tracing experiments. Similar compounds include:

Vanillic Acid: The non-labeled version, commonly found in edible plants and fruits.

Ferulic Acid: Another phenolic acid with similar antioxidant properties.

Caffeic Acid: A related compound with similar anti-inflammatory and antimicrobial activities

This compound stands out due to its specific application in isotope tracing, providing valuable insights into chemical and biological processes.

Eigenschaften

CAS-Nummer |

201612-56-8 |

|---|---|

Molekularformel |

C8H8O4 |

Molekulargewicht |

174.102 |

IUPAC-Name |

4-hydroxy-3-methoxybenzoic acid |

InChI |

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,6+1,7+1 |

InChI-Schlüssel |

WKOLLVMJNQIZCI-WBJZHHNVSA-N |

SMILES |

COC1=C(C=CC(=C1)C(=O)O)O |

Synonyme |

4-Hydroxy-3-methoxybenzoic Acid-13C6; 2-Methoxy-4-carboxyphenol-13C6; 3-Methoxy-4-hydroxybenzoic Acid-13C6; NSC 3987-13C6; NSC 674322-13C6; VA-13C6; m-Methoxy-p-hydroxybenzoic Acid-13C6; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)

![2,6,8-Trimethylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B583705.png)